4-(4-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
CAS No.:
Cat. No.: VC16553525
Molecular Formula: C11H7Cl2NO2
Molecular Weight: 256.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7Cl2NO2 |
|---|---|
| Molecular Weight | 256.08 g/mol |
| IUPAC Name | (4Z)-3-(chloromethyl)-4-[(4-chlorophenyl)methylidene]-1,2-oxazol-5-one |
| Standard InChI | InChI=1S/C11H7Cl2NO2/c12-6-10-9(11(15)16-14-10)5-7-1-3-8(13)4-2-7/h1-5H,6H2/b9-5- |
| Standard InChI Key | ZNOXAKLCODEEQV-UITAMQMPSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C\2/C(=NOC2=O)CCl)Cl |
| Canonical SMILES | C1=CC(=CC=C1C=C2C(=NOC2=O)CCl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central isoxazol-5(4H)-one core, a five-membered heterocycle containing nitrogen and oxygen atoms at positions 1 and 2, respectively. At position 3, a chloromethyl group (-CH₂Cl) is attached, while position 4 hosts a 4-chlorobenzylidene moiety (C₆H₄Cl-CH=). The conjugated system formed by the benzylidene group and the isoxazolone ring contributes to its planar geometry and electronic properties, which are critical for interactions with biological targets.
Table 1: Key Identifiers of 4-(4-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇Cl₂NO₂ |
| Molecular Weight | 256.08 g/mol |
| IUPAC Name | (4E)-3-(chloromethyl)-4-[(4-chlorophenyl)methylidene]-1,2-oxazol-5-one |
| Canonical SMILES | C1=CC(=C(C=C1)Cl)C=C2C(=NOC2=O)CCl |
| Hazard Classification | Irritant |
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis typically begins with the formation of the isoxazolone ring via cyclocondensation of hydroxylamine with a β-keto ester derivative. Subsequent Claisen-Schmidt condensation between 3-(chloromethyl)isoxazol-5(4H)-one and 4-chlorobenzaldehyde introduces the benzylidene group. Key steps include:
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Cyclocondensation: Hydroxylamine reacts with ethyl acetoacetate under acidic conditions to form 3-methylisoxazol-5(4H)-one.
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Chloromethylation: Treatment with chloromethyl methyl ether (MOMCl) introduces the -CH₂Cl group at position 3.
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Aldol Condensation: The enolate of 3-(chloromethyl)isoxazol-5(4H)-one reacts with 4-chlorobenzaldehyde in ethanol, catalyzed by piperidine, yielding the final product.
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) (12.3 mg/mL). Stability studies indicate decomposition at temperatures above 150°C, with a half-life of 14 days in aqueous solutions at pH 7.4.
Spectroscopic Predictions
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IR Spectroscopy: Expected peaks include ν(C=O) at 1,720 cm⁻¹, ν(C=N) at 1,610 cm⁻¹, and ν(C-Cl) at 750 cm⁻¹.
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¹H NMR (DMSO-d6): δ 8.21 (s, 1H, CH=), 7.45–7.39 (m, 4H, Ar-H), 4.72 (s, 2H, CH₂Cl), 2.51 (s, 3H, CH₃).
Biological Activities and Mechanisms
Cytotoxicity Profile
Preliminary MTT assays on human embryonic kidney (HEK-293) cells show an IC₅₀ of 128 µg/mL, suggesting selective toxicity toward prokaryotic cells. Molecular docking studies indicate strong binding affinity (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of S. aureus DNA gyrase.
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural modifications, such as replacing the 4-chlorophenyl group with a nitro or methoxy substituent, have been explored to enhance potency. For instance, the 4-nitro analog exhibits a 4-fold lower MIC (8 µg/mL) against S. aureus but increased cytotoxicity (IC₅₀ = 64 µg/mL).
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves aqueous solubility and sustained release, with 80% of the compound released over 72 hours in phosphate-buffered saline (pH 7.4).
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